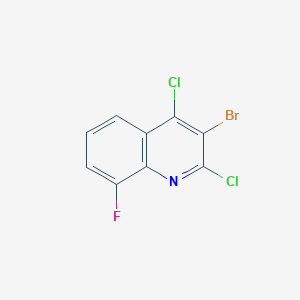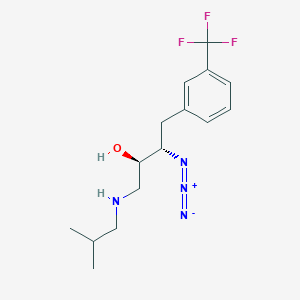![molecular formula C13H22N2O B11833434 [(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)
[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol is a complex organic compound characterized by its spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the spirocyclic core: This step often involves a cyclization reaction, where a suitable cyclohexane derivative reacts with a pyrrolo[3,4-b]pyridine precursor under acidic or basic conditions.
Reduction and functionalization: The intermediate product is then subjected to reduction reactions, typically using hydrogenation or metal hydrides, to introduce the hexahydro functionality.
Introduction of the methanol group: The final step involves the addition of a methanol group, which can be achieved through nucleophilic substitution reactions using methanol or methanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can further reduce any unsaturated bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Methanol, halides, or amines in the presence of a suitable base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated spirocyclic compounds.
Substitution: Functionalized derivatives with various substituents.
科学研究应用
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects on neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of [(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors in the nervous system. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]amine: Similar structure with an amine group instead of methanol.
Uniqueness
[(4’aR,7’aS)-1’,4’a,5’,6’,7’,7’a-hexahydrospiro[cyclohexane-1,2’-pyrrolo[3,4-b]pyridin]-7’a-yl]methanol is unique due to its specific spirocyclic structure and the presence of the methanol group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C13H22N2O |
|---|---|
分子量 |
222.33 g/mol |
IUPAC 名称 |
[(4aR,7aS)-spiro[4a,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2,1'-cyclohexane]-7a-yl]methanol |
InChI |
InChI=1S/C13H22N2O/c16-10-13-9-14-8-11(13)4-7-12(15-13)5-2-1-3-6-12/h4,7,11,14-16H,1-3,5-6,8-10H2/t11-,13+/m1/s1 |
InChI 键 |
OOCQGGUNOWDRQW-YPMHNXCESA-N |
手性 SMILES |
C1CCC2(CC1)C=C[C@@H]3CNC[C@]3(N2)CO |
规范 SMILES |
C1CCC2(CC1)C=CC3CNCC3(N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)

![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)



![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)

